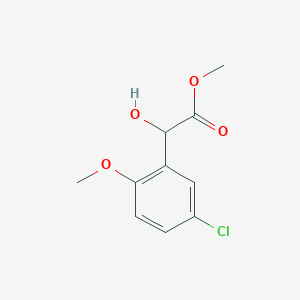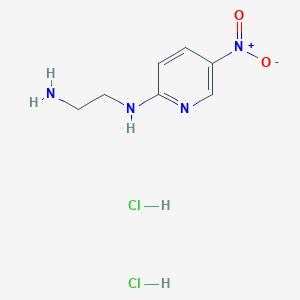
N1-(5-nitropyridin-2-yl)ethane-1,2-diaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H10N4O2·2HCl It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and an ethane-1,2-diamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitropyridine is then subjected to a reaction with ethane-1,2-diamine. This step involves heating the reactants in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride follows similar steps but on a larger scale. The process involves:
Continuous Nitration: Using a continuous flow reactor for the nitration step to ensure consistent quality and yield.
Automated Amination: Employing automated systems for the amination step to control reaction parameters precisely.
Crystallization and Purification: Utilizing crystallization techniques to purify the final product, followed by drying and packaging.
化学反应分析
Types of Reactions
N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Complexation: It can form coordination complexes with metal ions, which is useful in materials science and catalysis.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Complexation: Metal salts (e.g., copper sulfate), aqueous or alcoholic solvents.
Major Products
Reduction: 5-amino-2-(2-aminoethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
Complexation: Metal-ligand complexes.
科学研究应用
N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s ability to form coordination complexes makes it valuable in the development of new materials with specific properties, such as catalytic activity or electronic conductivity.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Catalysis: The compound’s metal complexes are used as catalysts in various industrial chemical reactions.
作用机制
The mechanism of action of N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethane-1,2-diamine moiety can chelate metal ions, influencing the compound’s activity in catalytic processes. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with binding sites on the receptor proteins.
相似化合物的比较
Similar Compounds
N1-(5-amino-2-pyridyl)ethane-1,2-diamine: Similar structure but with an amino group instead of a nitro group.
N1-(5-chloropyridin-2-yl)ethane-1,2-diamine: Contains a chlorine atom at the 5-position instead of a nitro group.
N1-(5-methylpyridin-2-yl)ethane-1,2-diamine: Features a methyl group at the 5-position.
Uniqueness
N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound useful in various applications, including medicinal chemistry and materials science.
属性
分子式 |
C7H12Cl2N4O2 |
|---|---|
分子量 |
255.10 g/mol |
IUPAC 名称 |
N'-(5-nitropyridin-2-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H10N4O2.2ClH/c8-3-4-9-7-2-1-6(5-10-7)11(12)13;;/h1-2,5H,3-4,8H2,(H,9,10);2*1H |
InChI 键 |
IBRSXKJIXXQGDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
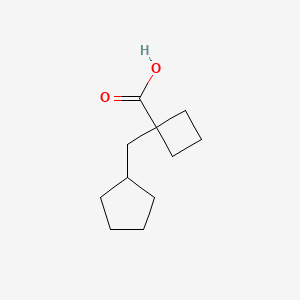
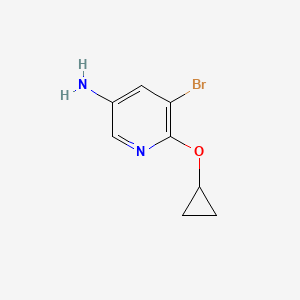
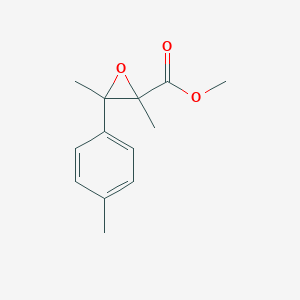
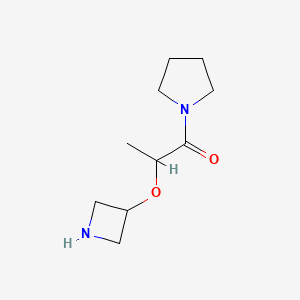
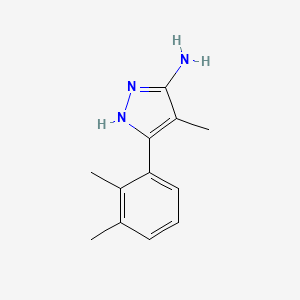

![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)
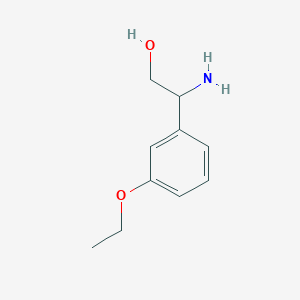
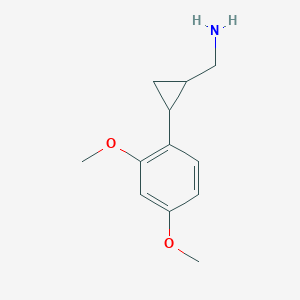
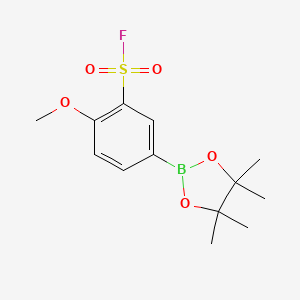
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)

